molecular formula C23H23N5O B2457169 3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile CAS No. 1251611-23-0

3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

Cat. No.: B2457169
CAS No.: 1251611-23-0
M. Wt: 385.471
InChI Key: CCVLARPMFZPBLJ-UHFFFAOYSA-N
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Description

3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a synthetically derived chemical compound. Structurally, it comprises a naphthyridine core coupled with a benzonitrile moiety through an amide linkage. This complex molecule has found various uses in scientific research, particularly in chemistry, biology, and medicinal fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile typically begins with the construction of its naphthyridine core. The process includes:

  • Nucleophilic substitution reactions: involving 1,8-naphthyridin-4-amine.

  • Amidation: with 4-methylpiperidine-1-carbonyl chloride under basic conditions, creating the intermediate 7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridine.

  • The final step includes coupling this intermediate with 3-amino benzonitrile in the presence of a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to yield the target compound.

Industrial Production Methods

In an industrial context, the production would be scaled up using large reactors for the chemical synthesis, taking into consideration factors such as:

  • Reagent purity

  • Reaction monitoring

  • Optimization of yield: and purity through controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several reactions:

  • Oxidation: : Using strong oxidizing agents like potassium permanganate.

  • Reduction: : Hydride donors like sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic or nucleophilic agents could lead to substitutions on the naphthyridine or benzonitrile rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Nucleophiles like ammonia or amines in a polar aprotic solvent.

Major Products Formed

  • Oxidation may form nitro or hydroxylated derivatives.

  • Reduction could lead to the formation of amines.

  • Substitution typically results in functionalized derivatives of the naphthyridine or benzonitrile.

Scientific Research Applications

The unique structure and reactivity of this compound make it a valuable asset in various fields:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Potential probe for studying protein-ligand interactions.

  • Medicine: : Investigated for its pharmacological properties, possibly in drug discovery.

  • Industry: : Can serve as an intermediate for the manufacture of advanced materials or pharmaceuticals.

Mechanism of Action

This compound may exert its effects by interacting with specific molecular targets:

  • Binding to receptors or enzymes: : Altering their activity and modulating biochemical pathways.

  • Inhibiting or activating pathways: : Based on its structural compatibility with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridine derivatives

  • Benzonitrile derivatives

  • Amide-linked bioactive molecules

Uniqueness

Its unique combination of the naphthyridine and benzonitrile moieties, along with the methylpiperidine substituent, confers distinctive chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-15-8-10-28(11-9-15)23(29)20-14-25-22-19(7-6-16(2)26-22)21(20)27-18-5-3-4-17(12-18)13-24/h3-7,12,14-15H,8-11H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVLARPMFZPBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C#N)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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